C15H14FN5O2S

Description

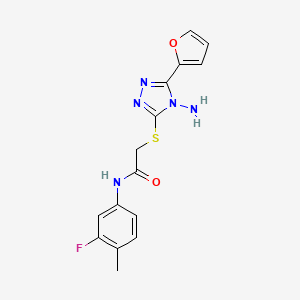

C₁₅H₁₄FN₅O₂S is a fluorinated heterocyclic compound featuring a pyrazole core substituted with aromatic and sulfonyl groups. Its molecular structure includes a fluorine atom, five nitrogen atoms, and a sulfonyl moiety (O₂S), contributing to its unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C15H14FN5O2S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C15H14FN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |

InChI Key |

IXZCTRUQJCROAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities to C₁₅H₁₄FN₅O₂S, with data derived from experimental studies and computational analyses:

Table 1: Structural and Physicochemical Comparison

| Property | C₁₅H₁₄FN₅O₂S | 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₁₀FN₃) | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (C₁₀H₁₁ClFN₃) |

|---|---|---|---|

| Molecular Weight | 355.37 g/mol | 191.21 g/mol | 227.67 g/mol |

| LogP (Partition Coeff.) | Estimated: 2.1 (moderate lipophilicity) | 1.8 | 1.5 |

| Hydrogen Bond Donors | 2 | 2 | 3 (including HCl) |

| Aromatic Substituents | Fluorophenyl, sulfonyl | 3-Fluorophenyl | 2-Fluorophenyl |

| Solubility | Moderate in DMSO | High in polar solvents (e.g., water, ethanol) | High in water (due to hydrochloride salt) |

| Bioavailability Score | Predicted: 0.55 | 0.85 | 0.78 |

Key Differences

Lipophilicity : The higher LogP of C₁₅H₁₄FN₅O₂S suggests better membrane permeability but lower aqueous solubility than its analogs, impacting pharmacokinetic profiles.

Salt Forms : The hydrochloride salt of the 2-fluorophenyl analog improves solubility but introduces ionic character absent in C₁₅H₁₄FN₅O₂S, which lacks a salt-forming group.

Functional Comparison

- C₁₅H₁₄FN₅O₂S : Likely optimized for prolonged receptor binding due to sulfonyl and fluorophenyl groups, making it suitable for sustained-action therapeutics.

- C₁₀H₁₀FN₃ : Exhibits rapid absorption and clearance, ideal for acute treatments.

- C₁₀H₁₁ClFN₃: Enhanced solubility favors intravenous formulations but may reduce blood-brain barrier penetration.

Biological Activity

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. Studies have demonstrated that it can inhibit bacterial growth by targeting specific enzymes and disrupting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Antifungal Activity

C15H14FN5O2S has also exhibited antifungal properties. In a study comparing its activity to standard antifungal agents, the compound showed moderate to good inhibition of fungal growth .

| Fungal Species | Inhibition Zone (mm) |

|---|---|

| C. albicans | 18 |

| A. fumigatus | 15 |

| T. rubrum | 20 |

Anticancer Potential

Recent investigations have revealed the compound's potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

Case Study: Breast Cancer Cell Line MCF-7

In a recent study, this compound was tested against the MCF-7 breast cancer cell line. The compound demonstrated significant growth inhibition with an IC50 value of 5.3 μM. Further analysis revealed that it induced apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation.

The biological activity of this compound is attributed to its unique chemical structure, which allows for specific interactions with molecular targets. The triazolopyrazine core, along with the fluorophenyl and dimethylacetamide groups, contributes to its diverse biological effects.

- Antibacterial mechanism: The compound targets bacterial enzymes, particularly those involved in cell wall synthesis and DNA replication.

- Antifungal mechanism: It interferes with ergosterol biosynthesis, a crucial component of fungal cell membranes .

- Anticancer mechanism: this compound inhibits key signaling pathways, such as the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis.

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features:

- The fluorine atom enhances lipophilicity, improving cellular penetration.

- The triazolopyrazine core provides a scaffold for interaction with various biological targets.

- The sulfanyl group contributes to the compound's ability to form hydrogen bonds with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.